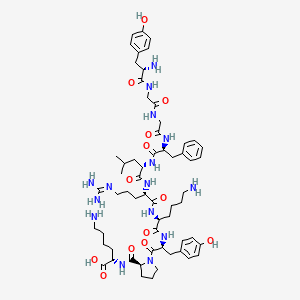
alpha-Neoendorphin
Overview
Description
Alpha-Neoendorphin is an endogenous opioid peptide with a decapeptide structure . It is derived from the proteolytic cleavage of prodynorphin . The alpha-Neoendorphin is present in greater amounts in the brain than beta-neoendorphin .
Synthesis Analysis
Alpha-Neoendorphin is a product of the dynorphin gene, which also expresses dynorphin A, dynorphin A- (1-8), and dynorphin B . These opioid neurotransmitters are especially active in Central Nervous System receptors, whose primary function is pain sensation .Molecular Structure Analysis
Alpha-Neoendorphin has a decapeptide structure with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys .Chemical Reactions Analysis
Binding of alpha-neoendorphins to opioid receptors (OPR), in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . The alpha-neoendorphins bind OPRD1 (delta), OPRK1 (kappa), and OPRM1 (mu) .Physical And Chemical Properties Analysis
Alpha-Neoendorphin has a chemical formula of C60H89N15O13 . Its molar mass is 1228.464 g·mol −1 .Relevant Papers
- A study by Duque, Ewing, Arturo Mangas, Pablo Salinas, Zaida Díaz-cabiale, José Narváez, and Rafael Coveñas found that alpha-neoendorphin immunoreactive fibers can be found in the caudal part of the solitary nucleus, in the caudal and the gelatinosa parts of the spinal trigeminal nucleus, and only low density was found in the central grey matter of medulla .
- Another study showed that nigral levels of dynorphin B and alpha-neoendorphin strongly correlated with the severity of dyskinesia .
- A review briefly summarizes the basics of endorphin function, goes over the behaviors and regulatory pathways it governs, and examines the variability of alpha-endorphin levels observed between normal and disease/disorder affected individuals .
Scientific Research Applications
Alpha-Neoendorphin in Neuroendocrine Research
Alpha-neoendorphin (α-NEO) has been studied extensively in the field of neuroendocrine research. For instance, Konya et al. (1994) investigated the release of α-NEO from the anterior pituitary gland in rats, revealing its circadian rhythmicity and suggesting that its release might be mediated via anterior pituitary cell auto-receptor (kappa type) inhibition (Konya, Masuda, Nagai, & Kakishita, 1994). This research offers insights into the role of α-NEO in the endocrine system and its potential physiological implications.
Distribution in Mammalian Brain
Research by Pesini et al. (2002) charted the distribution of α-NEO immunoreactive fibers and perikarya in the diencephalon and brainstem of dogs, suggesting that α-NEO forms separate opiate systems in the dog, different from other opiate peptides (Pesini, Pego-Reigosa, Tramu, & Coveñas, 2002). This study enhances the understanding of α-NEO's role in the mammalian nervous system.
Role in Pain and Stress Responses
Studies have also explored the role of α-NEO in pain and stress responses. Przewłocka et al. (1990) examined the influence of conditioned fear-induced stress on opioid systems in rats, highlighting the differential roles of prodynorphin and proopiomelanocortin systems, of which α-NEO is a part (Przewłocka, Sumová, & Lasoń, 1990). This research is crucial for understanding how endogenous opioids like α-NEO are involved in the body's response to stress and pain.
Involvement in Cardiovascular Functions
The role of α-NEO in the cardiovascular system was investigated by Wegener and Kummer (1994), who demonstrated that immunoreactive dynorphin and α-NEO are contained in postganglionic sympathetic nerve fibers in the guinea pig heart, suggesting an autoinhibitory feedback loop in the sympathetic nervous system (Wegener & Kummer, 1994). This research provides valuable information on the role of α-NEO in cardiac function and regulation.
Potential Therapeutic Applications
Research into the therapeutic applications of α-NEO has been conducted, such as the expression in Escherichia coli of a chemically synthesized gene for α-NEO by Tanaka et al. (1982), indicating potentialfor biotechnological production of α-NEO for research and therapeutic uses (Tanaka, Oshima, Ohsue, Ono, Oikawa, Takano, Noguchi, Kangawa, Minamino, & Matsuo, 1982). This advancement opens doors for further exploration of α-NEO's potential in medical applications.
Endocrine and Reproductive Systems
α-NEO also plays a role in the endocrine and reproductive systems. For example, Slomczynska et al. (1997) found that the level of α-NEO changes during folliculogenesis in porcine ovaries, suggesting a role in the maturation of follicles (Slomczynska, Pierzchała-Koziec, Gregoraszczuk, Maderspach, & Wierzchoś, 1997). Understanding this role can contribute to the knowledge of reproductive biology and potential treatments for reproductive disorders.
Neurotransmitter Role in the Brain
Further, Chavkin et al. (1983) provided evidence supporting the hypothesis that α-NEO and other prodynorphin-derived opioids play a neurotransmitter role in the hippocampus (Chavkin, Bakhit, Weber, & Bloom, 1983). This finding is significant for understanding the complex dynamics of neurotransmission in the brain.
Mechanism of Action
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDMJBCZSGHOG-XJIZABAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029640 | |
| Record name | alpha-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Neoendorphin | |
CAS RN |
69671-17-6 | |
| Record name | alpha-Neoendorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069671176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Neoendorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)






![(2Z)-2-(4,5-dihydrobenzo[e][1,3]benzodithiol-2-ylidene)-4,5-dihydrobenzo[e][1,3]benzodithiole](/img/structure/B1637674.png)